4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride
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Overview
Description
4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a tert-butyl group and diisopropyl groups attached to the benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride typically involves the reaction of 4-tert-butylbenzoyl chloride with N,N-diisopropylamine in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hypochlorite to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidamide core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hypochlorite, diiodine, or 1,3-diiodo-5,5-dimethylhydantoin (DIH) in the presence of TEMPO.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or nitroso compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving protein tagging and labeling due to its tert-butyl group, which provides a distinct NMR signal.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can act as a probe in NMR studies, allowing researchers to investigate the structure and dynamics of macromolecular complexes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: Used in the synthesis of 4-tert-Butyl-N,N-diisopropylbenzenecarboximidamide hydrochloride.
tert-Butyl hypochlorite: An oxidizing agent that can be used in reactions involving the compound.
tert-Butyl 4-aminobutyrate hydrochloride: Another tert-butyl-containing compound with different applications.
Uniqueness
This compound is unique due to its specific structure, which combines the benzimidamide core with tert-butyl and diisopropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N,N-di(propan-2-yl)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.ClH/c1-12(2)19(13(3)4)16(18)14-8-10-15(11-9-14)17(5,6)7;/h8-13,18H,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKAZFCXHLBZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=N)C1=CC=C(C=C1)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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